Autophagy-IN-C1
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Overview
Description
Autophagy-IN-C1 is a chemical compound known for its role in modulating autophagy, a cellular degradation process crucial for maintaining cellular homeostasis. Autophagy is responsible for the breakdown and recycling of unnecessary or dysfunctional cellular components through the formation of autophagosomes, which then fuse with lysosomes to form autolysosomes . This compound has been studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Autophagy-IN-C1 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and safety. Techniques such as chromatography and crystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Autophagy-IN-C1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome. For example, oxidation reactions may be carried out at elevated temperatures with strong oxidizing agents, while reduction reactions may require low temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Autophagy-IN-C1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study autophagy-related pathways and mechanisms.
Biology: Investigated for its role in cellular processes such as protein degradation, organelle turnover, and response to stress.
Medicine: Explored for its potential therapeutic effects in treating diseases like cancer, neurodegenerative disorders, and infectious diseases by modulating autophagy.
Industry: Utilized in the development of autophagy-targeting drugs and therapies
Mechanism of Action
Autophagy-IN-C1 exerts its effects by modulating the autophagy pathway. It interacts with key molecular targets involved in autophagosome formation, such as autophagy-related proteins and enzymes. The compound enhances or inhibits the activity of these targets, thereby regulating the autophagic flux and the degradation of cellular components. This modulation can lead to various cellular outcomes, including the removal of damaged organelles, reduction of protein aggregates, and maintenance of cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An autophagic flux inhibitor that prevents autophagosome-lysosome fusion.
U18666A: An inhibitor of intracellular cholesterol transport that impairs autophagy flux.
Bafilomycin A1: A lysosomotropic agent that inhibits autophagy by preventing lysosomal acidification.
Uniqueness of Autophagy-IN-C1
This compound is unique in its specific mechanism of action and its ability to selectively modulate autophagy-related pathways. Unlike other compounds that broadly inhibit or activate autophagy, this compound targets specific molecular interactions and pathways, making it a valuable tool for studying autophagy and developing targeted therapies .
Properties
Molecular Formula |
C29H28F6N4O2 |
---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]urea |
InChI |
InChI=1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40)/t16?,17?,25?,26-/m0/s1 |
InChI Key |
QGLQHRHYJCQTQI-STGLZICKSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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